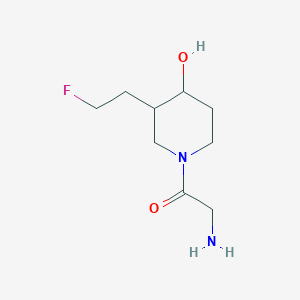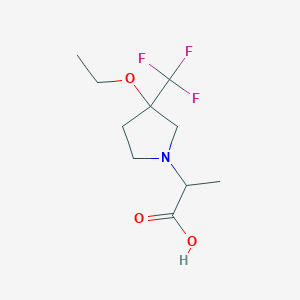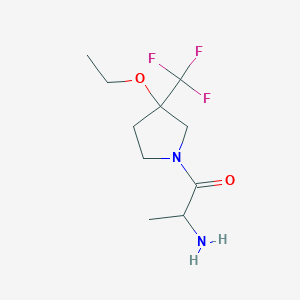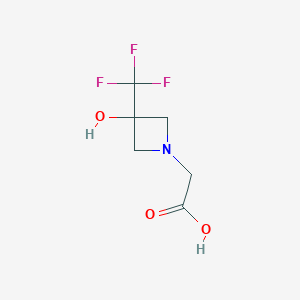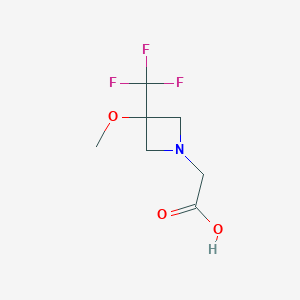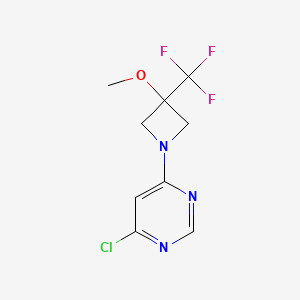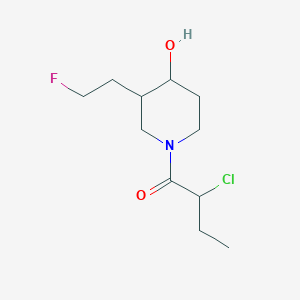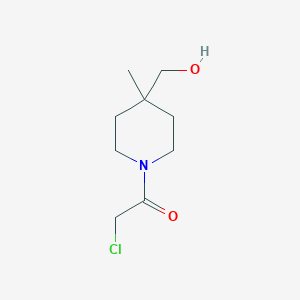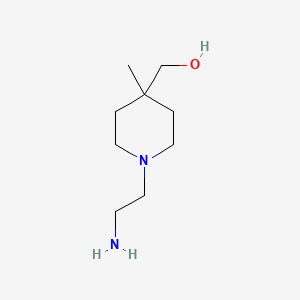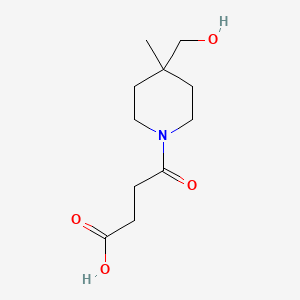
3-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one (3-AMTFP) is an organic compound with a unique combination of physical and chemical properties that make it a useful compound for scientific research. 3-AMTFP can be synthesized from a variety of starting materials and is used in a wide range of scientific applications, from drug discovery and development to laboratory studies.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The trifluoromethyl-containing building block in the compound has been utilized in the preparation of trifluoromethyl-substituted aminopyrroles. This is achieved through a 2H-azirine ring expansion strategy, showcasing its role in complex organic synthesis processes (Khlebnikov et al., 2018).
Pharmacological Characterization : A study on κ-opioid receptor antagonists identified 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, related to the query compound, showing potential for treating depression and addiction disorders. This demonstrates the significance of similar compounds in medical research (Grimwood et al., 2011).
Chemical Properties and Applications
Chemoselective Synthesis : A study describes a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, highlighting the versatility of trifluoromethylated compounds in creating a variety of chemically significant derivatives (Aquino et al., 2015).
Metal Complexes and Catalysis : The compound's derivatives have been used in the synthesis of Palladium(II) complexes, which act as catalysts in the methoxycarbonylation of olefins. This illustrates its application in catalysis and metal complex formation (Zulu et al., 2020).
Biomedical and Biochemical Research
Antimicrobial Activity : Research on 4-Pyrrolidin-3-cyanopyridine Derivatives, structurally related to the query compound, showed significant antimicrobial activity against various bacteria, indicating the potential of such compounds in antibacterial research (Bogdanowicz et al., 2013).
Enantioselective Reactions : The compound's derivative, (S)-2-(methoxymethyl)pyrrolidin-1-ylsulphur trifluoride, was identified as an effective enantioselective fluorodehydroxylating agent, underlining its importance in creating stereoselectively pure chemical entities (Hann & Sampson, 1989).
Biochemical Modifications : A study focusing on the structural modifications of a 3-methoxy-2-aminopyridine compound, closely related to the query chemical, highlighted efforts to mitigate safety risks such as mutagenic potential and drug-drug interaction, underscoring the relevance of such compounds in drug development (Palmer et al., 2012).
properties
IUPAC Name |
3-amino-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-16-8(9(10,11)12)3-5-14(6-8)7(15)2-4-13/h2-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJIKMPOUOLBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(C1)C(=O)CCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




